Methyl 2-carbamothioyl-2,2-dimethylacetate
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Overview
Description
Methyl 2-carbamothioyl-2,2-dimethylacetate is a chemical compound with the molecular formula C6H11NO2S and a molecular weight of 161.22 g/mol . It is also known by its IUPAC name, methyl 3-amino-2,2-dimethyl-3-thioxopropanoate . This compound is typically used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-carbamothioyl-2,2-dimethylacetate involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of methyl 2,2-dimethylacetoacetate with thiourea in the presence of a base . The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-carbamothioyl-2,2-dimethylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thioether derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can yield sulfoxides, while reduction with NaBH4 can produce thioethers .
Scientific Research Applications
Methyl 2-carbamothioyl-2,2-dimethylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-carbamothioyl-2,2-dimethylacetate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The thiocarbonyl group plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-carbamoyl-2,2-dimethylacetate: Similar structure but with a carbonyl group instead of a thiocarbonyl group.
Ethyl 2-carbamothioyl-2,2-dimethylacetate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl 2-carbamothioyl-2,2-dimethylacetate is unique due to its thiocarbonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 3-amino-2,2-dimethyl-3-sulfanylidenepropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-6(2,4(7)10)5(8)9-3/h1-3H3,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIPUIVPAYBEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=S)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114019-01-1 |
Source
|
Record name | methyl 2-carbamothioyl-2,2-dimethylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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